1-Oxo Group Enables Key Pharmacophoric Interaction Lacking in 4-Fluoro-5-nitroisoquinoline
In the development of Rho-kinase inhibitors, the 2H-isoquinolin-1-one core of the target compound provides a critical hydrogen-bond acceptor that non-oxo isoquinolines cannot offer. The co-crystal structure of a closely related 2H-isoquinolin-1-one inhibitor (derived from the same scaffold) with ROCK1 (PDB 3NDM) demonstrates a pivotal interaction between the 1-oxo group and a conserved water molecule in the active site, anchoring the inhibitor for optimal hinge-binding [1]. This interaction is structurally precluded in 4-fluoro-5-nitroisoquinoline (CAS 928664-13-5), which lacks the carbonyl, fundamentally altering its binding mode and potency in this target class.
| Evidence Dimension | Key pharmacophoric feature: presence of 1-oxo hydrogen-bond acceptor |
|---|---|
| Target Compound Data | 1-oxo group present (isoquinolin-1-one core) |
| Comparator Or Baseline | 4-Fluoro-5-nitroisoquinoline (CAS 928664-13-5): no carbonyl at position 1 |
| Quantified Difference | Structural (binary: present vs. absent); the presence of the 1-oxo group is critical for the reported ROCK1 inhibitory activity of isoquinolinone derivatives in this series (IC50 range 10-100 nM for optimized analogs) [2]. The non-oxo analog would be expected to lose >90% of potency based on SAR trends in the same publication. |
| Conditions | Co-crystal structure (PDB 3NDM) and biochemical ROCK1 inhibition assay |
Why This Matters
For users targeting Rho-kinase or related ATP-binding enzymes, the 1-oxo group in the target compound is a prerequisite for achieving potent, hinge-binding interactions that the non-oxo analog cannot provide, directly impacting lead optimization outcomes.
- [1] RCSB PDB. 3NDM: Crystal structure of Rho-Associated Protein Kinase (ROCK1) with a potent isoquinolone derivative. Deposited: 2010-06-07. DOI: 10.2210/pdb3NDM/pdb. View Source
- [2] Bosanac, T.; Hickey, E.R.; Ginn, J.; Kashem, M.; Kerr, S.; Kugler, S.; Li, X.; Olague, A.; Schlyer, S.; Young, E.R.R. Substituted 2H-isoquinolin-1-ones as potent Rho-kinase inhibitors: part 3, aryl substituted pyrrolidines. Bioorg. Med. Chem. Lett. 2010, 20, 3746-3749. View Source
